4-[(Carboxymethyl)sulfanyl]butanoic acid
Description
4-[(Carboxymethyl)sulfanyl]butanoic acid is a sulfanyl-substituted carboxylic acid derivative characterized by a butanoic acid backbone with a carboxymethylsulfanyl group at the C4 position. This compound is synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, resulting in a racemic mixture of R and S enantiomers . Its structural uniqueness lies in the dual carboxylic acid functionalities (at C1 and the carboxymethyl side chain) and the sulfanyl (-S-) linker, which confer distinct physicochemical and biological properties. Notably, it exhibits antiproliferative activity against human tumor cells and selective binding to human serum albumin (HSA) at Sudlow site I, with a binding constant of (2.8 ± 0.5) × 10⁴ M⁻¹ .
Properties
CAS No. |
60213-85-6 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
4-(carboxymethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-3-11-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI Key |
LDUNOJQGMQTSIY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CSCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Carboxymethyl)sulfanyl]butanoic acid typically involves the reaction of butanoic acid derivatives with thiol-containing compounds. One common method includes the nucleophilic substitution reaction where a halogenated butanoic acid reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(Carboxymethyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
4-[(Carboxymethyl)sulfanyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Carboxymethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Catalytic Efficiency
Phenoxy-Substituted Butanoic Acids
- 4-Phenoxybutyric Acid: Lacks the sulfanyl group and carboxymethyl side chain. Despite similar chain length, it shows lower catalytic efficiency compared to sulfanyl analogs due to reduced substrate-enzyme interactions .
- 4-(4-Chlorophenoxy)butanoic Acid: Incorporates a chloro-substituted phenoxy group.
Sulfanyl/Selenyl-Substituted Analogs
- (2S)-2-Amino-4-(2-methylpropylsulfanyl)butanoic Acid: Exhibits a 27% turnover rate in enzymatic assays, highlighting the impact of branched alkyl substituents on metabolic stability .
- (2S)-2-Amino-4-(3-aminopropylselanyl)butanoic Acid: Replacing sulfur with selenium increases turnover to 57%, suggesting selanyl groups enhance redox activity or enzyme compatibility .
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Conformational Flexibility: The carboxymethylsulfanyl group in this compound allows planar alignment of the carboxyl group (torsion angle: ~174.7°), contrasting with the twisted conformations in 4-(4-chlorophenoxy)butanoic acid (161.6°) .
- Solubility and Stability: Sulfanyl derivatives generally exhibit higher aqueous solubility than phenoxy analogs due to polarizable sulfur atoms and hydrogen-bonding capacity. However, selanyl analogs (e.g., from ) may face oxidative instability .
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